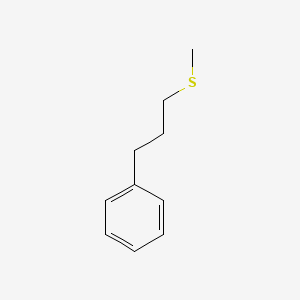

Methyl 3-phenylpropyl sulfide

CAS No.: 87231-07-0

Cat. No.: VC13546202

Molecular Formula: C10H14S

Molecular Weight: 166.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87231-07-0 |

|---|---|

| Molecular Formula | C10H14S |

| Molecular Weight | 166.29 g/mol |

| IUPAC Name | 3-methylsulfanylpropylbenzene |

| Standard InChI | InChI=1S/C10H14S/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

| Standard InChI Key | OUDRWNCUQNVVQR-UHFFFAOYSA-N |

| SMILES | CSCCCC1=CC=CC=C1 |

| Canonical SMILES | CSCCCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-phenylpropyl sulfide possesses the IUPAC name methyl(3-phenylpropyl) sulfide and the molecular formula C₁₀H₁₄S. Its structure consists of a sulfur atom bridging a methyl group (-CH₃) and a 3-phenylpropyl chain (-CH₂CH₂CH₂C₆H₅). Key physicochemical properties inferred from analogous sulfides include:

| Property | Value/Description | Reference Basis |

|---|---|---|

| Molecular Weight | 166.28 g/mol | Calculated |

| Boiling Point | ~250–270°C (estimated) | Analogous sulfides |

| Density | ~1.02–1.06 g/cm³ (estimated) | Similar aryl sulfides |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether) | General sulfide behavior |

The compound’s sulfur atom exhibits nucleophilic character, enabling participation in oxidation, alkylation, and coordination reactions. Its aromatic phenyl group contributes to hydrophobic interactions, influencing solubility and reactivity.

Synthesis and Manufacturing Approaches

Nucleophilic Substitution Reactions

A primary route to methyl 3-phenylpropyl sulfide involves the reaction of 3-phenylpropyl bromide with methanethiol (CH₃SH) in the presence of a base, such as potassium carbonate (K₂CO₃):

This method parallels the synthesis of phenyl propyl sulfide, where alkyl halides react with thiols under basic conditions.

Reduction of Sulfoxides

Methyl(3-phenylpropyl) sulfoxide (C₁₀H₁₄OS), documented in CAS# 14198-13-1 , can be reduced to the corresponding sulfide using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation:

This pathway is advantageous for converting sulfoxides—often intermediates in oxidation reactions—back to sulfides .

Industrial-Scale Considerations

Large-scale production may employ continuous-flow reactors to optimize yield and purity. For example, the use of palladium catalysts in hydrogenation processes, as seen in phenyl propyl sulfide synthesis, could be adapted for methyl 3-phenylpropyl sulfide.

Chemical Reactivity and Functional Transformations

Oxidation to Sulfoxides and Sulfones

Methyl 3-phenylpropyl sulfide undergoes oxidation to form methyl(3-phenylpropyl) sulfoxide (C₁₀H₁₄OS) and further to methyl(3-phenylpropyl) sulfone (C₁₀H₁₄O₂S) under controlled conditions:

The sulfoxide derivative is a chiral molecule, making it relevant in asymmetric synthesis .

Nucleophilic Displacement

The sulfur atom’s lone pairs facilitate nucleophilic displacement reactions. For instance, treatment with methyl iodide (CH₃I) could yield dimethyl(3-phenylpropyl) sulfonium salts, which are useful in alkylation reactions.

Coordination Chemistry

Methyl 3-phenylpropyl sulfide can act as a ligand for transition metals, forming complexes with copper(I) or palladium(II). These complexes have potential applications in catalysis, though specific studies on this compound remain sparse.

Research Gaps and Future Perspectives

Despite its theoretical relevance, methyl 3-phenylpropyl sulfide remains understudied. Key areas for future investigation include:

-

Synthetic Optimization: Developing greener protocols using biocatalysts or solvent-free conditions.

-

Biological Screening: Systematic evaluation of antimicrobial, antifungal, and anticancer activities.

-

Catalytic Applications: Exploring its role in cross-coupling reactions or asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume